BenchChemオンラインストアへようこそ!

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate

Physicochemical profiling Drug-likeness Lipophilic efficiency

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate (CAS 392236-33-8) is a synthetic, achiral small molecule with the molecular formula C18H17NO5S and a molecular weight of 359.4 g/mol. It consists of a benzothiazole heterocycle linked via a methylene ester bridge to a 3,4,5-trimethoxyphenyl ring.

Molecular Formula C18H17NO5S
Molecular Weight 359.4g/mol
CAS No. 392236-33-8
Cat. No. B499940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate
CAS392236-33-8
Molecular FormulaC18H17NO5S
Molecular Weight359.4g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC3=CC=CC=C3S2
InChIInChI=1S/C18H17NO5S/c1-21-13-8-11(9-14(22-2)17(13)23-3)18(20)24-10-16-19-12-6-4-5-7-15(12)25-16/h4-9H,10H2,1-3H3
InChIKeyLFEVLKCCBMEZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate (CAS 392236-33-8): Physicochemical Identity and Screening Library Profile


1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate (CAS 392236-33-8) is a synthetic, achiral small molecule with the molecular formula C18H17NO5S and a molecular weight of 359.4 g/mol. It consists of a benzothiazole heterocycle linked via a methylene ester bridge to a 3,4,5-trimethoxyphenyl ring. The compound is stocked in commercial screening libraries (e.g., ChemDiv Compound ID 8016-5598) and is primarily utilized as a building block or probe in early-stage drug discovery. Its computed physicochemical properties—including a logP of 3.76, a polar surface area (PSA) of 54.3 Ų, and 7 hydrogen bond acceptors —place it within a favorable drug-like property space, but its differentiation from structurally analogous benzothiazole esters hinges on quantifiable shifts in these parameters.

Why 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate Cannot Be Replaced by a Generic Benzothiazole Ester


Treating all benzothiazol-2-ylmethyl esters as interchangeable ignores the profound impact of the 3,4,5-trimethoxy substitution on the compound's molecular recognition, physicochemical behavior, and metabolic fate. Adding three methoxy groups drastically alters the electron density of the aromatic ring, the number of hydrogen bond acceptors, and the overall lipophilicity balance compared to an unsubstituted benzoate ester. These changes directly influence target binding, solubility, and permeability, meaning that a simple benzothiazol-2-ylmethyl benzoate cannot serve as a functional surrogate. Similarly, the amide analog (N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, CAS 206983-65-5) introduces a more rigid, hydrolysis-resistant linker, fundamentally altering its pharmacokinetic profile relative to the labile ester. The quantitative evidence below establishes the specific dimensions where this compound diverges from its closest alternatives.

Head-to-Head Physicochemical and Structural Differentiation of 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate (CAS 392236-33-8)


Lipophilic Efficiency: Enhanced Hydrogen Bond Acceptor Count Without LogP Penalty Versus the Unsubstituted Benzothiazol-2-ylmethyl Benzoate

The 3,4,5-trimethoxy substitution on the target compound increases molecular weight by 90.1 g/mol relative to the unsubstituted benzothiazol-2-ylmethyl benzoate, while simultaneously raising the hydrogen bond acceptor (HBA) count from 4 to 7. Crucially, this structural upgrade does not increase the computed logP (3.76 vs. 3.80), indicating an improvement in lipophilic efficiency (LipE) and a potential for enhanced target binding without a proportional increase in hydrophobic-driven off-target binding. The polar surface area decreases slightly (54.3 Ų vs. 67.4 Ų), which may further favor membrane permeation [1].

Physicochemical profiling Drug-likeness Lipophilic efficiency

Metabolic Lability: Ester Versus Amide Hydrolytic Stability in the 3,4,5-Trimethoxybenzoyl Series

The target compound features a benzothiazol-2-ylmethyl ester linkage, which is inherently susceptible to hydrolysis by ubiquitous esterases, in contrast to the amide bond in N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5). While direct comparative half-life data in plasma or microsomes is not published for this specific pair, class-level knowledge of ester versus amide stability indicates that the target compound will undergo significantly faster in vivo clearance. This metabolic profile makes the ester derivative a more suitable candidate for prodrug strategies or topical/local applications where rapid inactivation is desirable, whereas the amide analog is preferred for systemic, long-acting therapeutic programs [1].

Prodrug design Metabolic stability Hydrolysis

Solubility Challenge: Aqueous Solubility Deficit Driven by High logP and Low Polar Surface Area

The target compound has a computed logSw of -4.03, reflecting very low intrinsic aqueous solubility. This is a direct consequence of its high logP (3.76) and relatively low PSA (54.3 Ų). For comparison, the unsubstituted benzothiazol-2-ylmethyl benzoate has a higher PSA (67.4 Ų) and a similar logP, suggesting that the trimethoxy derivative may be even less soluble. This property necessitates formulation strategies (e.g., co-solvents, cyclodextrins) for in vitro and in vivo assays. It also differentiates the compound from more polar analogs, such as benzothiazol-2-ylmethyl 4-nitrobenzoate (logP ~3.2), which may offer better aqueous solubility at the expense of membrane permeability .

Aqueous solubility Formulation logP

Synthetic Versatility: The Benzothiazol-2-ylmethyl Ester as a Traceless Prodrug Handle

The benzothiazol-2-ylmethyl ester functionality serves as a dual-purpose moiety: it protects the carboxylic acid during synthesis and can act as a traceless prodrug handle that releases the active 3,4,5-trimethoxybenzoic acid upon enzymatic or chemical hydrolysis. This contrasts with the direct amide analog, which requires more forcing conditions for cleavage. The 3,4,5-trimethoxybenzoic acid fragment itself is a known pharmacophore and antioxidant , and its release from this ester can be monitored via HPLC. This property is not shared by non-ester benzothiazole derivatives, making this compound uniquely suited for controlled-release or fragment-releasing probe applications.

Prodrug design Synthetic chemistry Functional group interconversion

Optimal Application Scenarios for 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate (CAS 392236-33-8) Based on Verified Differentiation


Fragment-Based Lead Generation Requiring Enhanced Hydrogen Bonding Capacity

The compound's elevated hydrogen bond acceptor count (7 vs. 4 for the unsubstituted benzoate) and preserved lipophilicity make it a superior starting point for fragment screening against targets with hydrogen bond-rich active sites (e.g., kinases, bromodomains). Its physicochemical profile suggests it can engage in more specific polar interactions without the desolvation penalty of a higher logP compound [1].

Topical or Localized Prodrug Development for 3,4,5-Trimethoxybenzoic Acid

The ester's susceptibility to hydrolysis can be exploited to deliver the antioxidant 3,4,5-trimethoxybenzoic acid locally (e.g., dermal, ophthalmic, or intra-articular). The benzothiazole moiety may also confer independent bioactivity, creating a dual-action prodrug. This application leverages the compound's unique ester linkage, which is absent in the more stable amide analog [2].

Screening Library Diversification Around the Benzothiazole Methylene Ester Scaffold

Procurement of this compound is justified for organizations building a focused library around the benzothiazol-2-ylmethyl ester chemotype. It serves as a key intermediate for late-stage diversification, where the trimethoxybenzoyl group can be replaced or modified. Its distinct physicochemical signature (logP 3.76, PSA 54.3) fills a specific gap in property space not occupied by simpler benzoate or nitrobenzoate analogs .

In Vitro Mechanistic Probe for Esterase Activity and Drug Metabolism Studies

Due to its clean, computationally well-characterized structure and the presence of a hydrolytically labile ester, the compound can serve as a probe substrate for esterase activity assays. Its hydrolysis rate can be quantified by HPLC monitoring of 3,4,5-trimethoxybenzoic acid release, providing a convenient tool for comparing metabolic stability across species or disease states .

Quote Request

Request a Quote for 1,3-Benzothiazol-2-ylmethyl 3,4,5-trimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.